2-Bromobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-bromobenzoic acid and its derivatives involves various strategies, including regioselective bromocyclization, bromination of precursors, and palladium-catalyzed cross-coupling reactions. For example, Zheng et al. (2019) developed a method for synthesizing 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through a regioselective 5-exo-dig bromocyclization, highlighting the compound's potential for further chemical transformations (Zheng et al., 2019).
Molecular Structure Analysis
The molecular structure of 2-bromobenzoic acid includes a bromine atom ortho to the carboxylic acid group, which significantly influences its chemical reactivity and interaction with other molecules. The presence of the bromine atom makes it a suitable candidate for nucleophilic aromatic substitution reactions and enables the synthesis of a wide range of organic compounds.
Chemical Reactions and Properties
2-Bromobenzoic acid participates in various chemical reactions, including carbonylation, arylation, and cyclization, facilitated by its bromine substituent. These reactions are crucial for synthesizing heterocyclic compounds, isoindolinones, and benzofurans. For instance, Wu et al. (2013) reported a convenient palladium-catalyzed carbonylative synthesis of 2-aminobenzoxazinones from 2-bromoanilines and isocyanates, demonstrating the compound's versatility in organic synthesis (Wu et al., 2013).
Scientific Research Applications
DNA Research and Chromatin Analysis : Koval et al. (2003) found that O-bromobenzoic acid combined with Cu2+ ions can produce activated oxygen species capable of cleaving DNA. This makes it a potential reagent for footprinting protein-DNA contacts in reconstituted chromatin (Koval et al., 2003).
Heterocycle Synthesis : Zhang and Pugh (2003) discussed the use of 2-Bromobenzoic acids in the construction of various nitrogen heterocycles, which is essential for synthesizing tri- and tetracyclic isoindolinones, benzolactams, and isoquinolinones (Zhang & Pugh, 2003).
Pharmaceutical and Crystallography Research : Jin et al. (2012) showed that 6-bromobenzo[d]thiazol-2-amine, a related compound, is crucial in binding with carboxylic acid derivatives, leading to the formation of salts and co-crystals with diverse properties (Jin et al., 2012).
Thermochemical and Solubility Studies : Zherikova et al. (2016) resolved ambiguity in thermochemical and solubility data on bromobenzoic acids, providing insights valuable for assessing the water solubility of sparingly soluble drugs (Zherikova et al., 2016).
Organic Synthesis : Bruggink and Mckillop (1975) reported that copper-catalyzed direct arylation of β-dicarbonyl compounds with 2-bromobenzoic acids can produce a wide range of β-arylated-β-dicarbonyl compounds (Bruggink & Mckillop, 1975).
Spiro Compound Synthesis : Another study by Zhang and Pugh (2003) presents a method for synthesizing structurally diverse spiro compounds using 2-Bromobenzoic acids (Zhang & Pugh, 2003).
Chemical Transformation Studies : Saphier et al. (2002) discussed how Copper(I) can act as a homogeneous catalyst for the Ullmann Reaction in aqueous solutions, transforming 2-bromobenzoic acid into various other acids (Saphier et al., 2002).
Environmental and Biological Metabolism : Jensen et al. (2005) investigated the metabolic fate of bromobenzoic acids in rats, noting rapid excretion and extensive metabolism with glycine conjugate being a major metabolite (Jensen et al., 2005).
Electrocatalytic Applications : Mei (2011) found that copper electrodes show high electrocatalytic activity for the reductive reaction of 2-bromobenzoic acid, which can benefit industrial effluent detoxification (Mei, 2011).
Biodegradation Research : Higson and Focht (1990) showed that a strain of Pseudomonas aeruginosa can degrade 2-bromobenzoic acid, suggesting potential for municipal sewage treatment (Higson & Focht, 1990).
Safety And Hazards
2-Bromobenzoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing . In the event of fire, it can develop hazardous combustion gases or vapours .
Relevant Papers
- “Crystal structure of 2-bromobenzoic acid at 120K: A redetermination” provides a detailed analysis of the crystal structure of 2-Bromobenzoic acid .
- “Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines” discusses a chemo- and regioselective copper-catalyzed cross-coupling procedure for amination of 2-bromobenzoic acids .
properties
IUPAC Name |
2-bromobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXMNWGCKISMOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3038690 | |
Record name | 2-Bromobenzoic acid | |
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Molecular Weight |
201.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | o-Bromobenzoic acid | |
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Vapor Pressure |
0.000827 [mmHg] | |
Record name | o-Bromobenzoic acid | |
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Product Name |
2-Bromobenzoic acid | |
CAS RN |
88-65-3, 25638-04-4 | |
Record name | 2-Bromobenzoic acid | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=88-65-3 | |
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Record name | 2-Bromobenzoate | |
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Record name | Benzoic acid, bromo- | |
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Record name | 2-BROMOBENZOIC ACID | |
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Record name | Benzoic acid, 2-bromo- | |
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Record name | 2-Bromobenzoic acid | |
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Record name | 2-bromobenzoic acid | |
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Record name | 2-BROMOBENZOIC ACID | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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